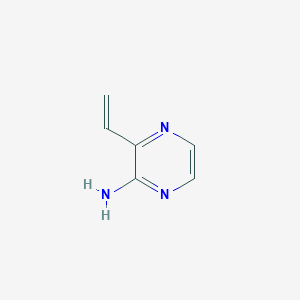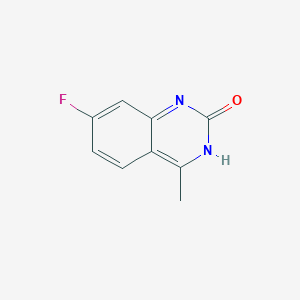![molecular formula C11H16N2O7 B13925213 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B13925213.png)
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the formation of the pyrimidine ring. Common reagents used in these reactions include protecting agents like TBDMS (tert-butyldimethylsilyl) chloride, glycosyl donors, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- **5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(hydroxymethyl)pyrimidine-2,4-dione
- **5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(ethylmethyl)pyrimidine-2,4-dione
Uniqueness
The uniqueness of 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione lies in its specific structural features, such as the methoxymethyl group and the configuration of the sugar moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16N2O7 |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-4-13-2-5(10(17)12-11(13)18)9-8(16)7(15)6(3-14)20-9/h2,6-9,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,9+/m1/s1 |
Clave InChI |
GIZXLWBUPHRANC-BGZDPUMWSA-N |
SMILES isomérico |
COCN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
COCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
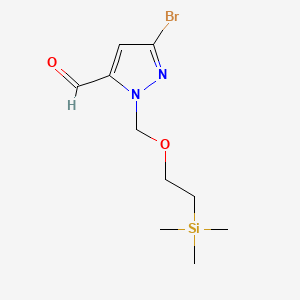
![2,7-Diazaspiro[4.4]nonane-1,8-dione](/img/structure/B13925153.png)

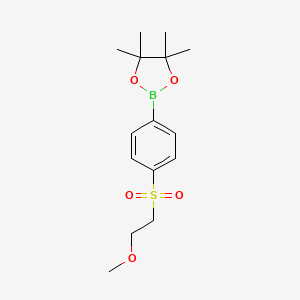
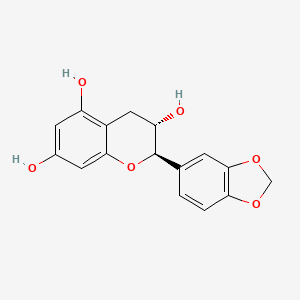
![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)

